
9-Methylthiotriptycene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylthiotriptycene is a derivative of triptycene, an aromatic hydrocarbon known for its unique three-dimensional paddle-wheel structure. This compound is characterized by the presence of a methyl group and a thiol group attached to the triptycene core. The rigid framework and distinct geometry of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylthiotriptycene typically involves the functionalization of the triptycene core. One common method is the Diels-Alder reaction, where anthracene reacts with benzyne to form the triptycene structure. Subsequent functionalization steps introduce the methyl and thiol groups.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-Methylthiotriptycene undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
9-Methylthiotriptycene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique geometry and functional groups make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 9-Methylthiotriptycene involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. Additionally, the rigid triptycene core can influence the spatial arrangement of molecules, leading to unique interactions and effects .
Comparison with Similar Compounds
Triptycene: The parent compound, lacking the methyl and thiol groups.
9-Methyltriptycene: Similar structure but without the thiol group.
9-Thiotriptycene: Lacks the methyl group but contains the thiol group.
Uniqueness: 9-Methylthiotriptycene stands out due to the combined presence of the methyl and thiol groups, which confer unique chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications compared to its analogs .
Properties
Molecular Formula |
C21H16S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChI Key |
GTSRFDGBGKVUHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



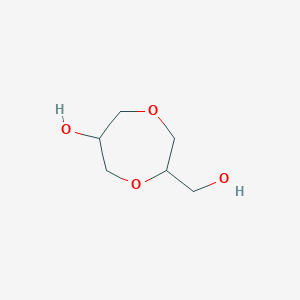
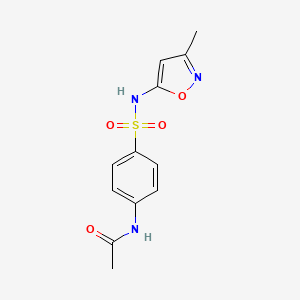

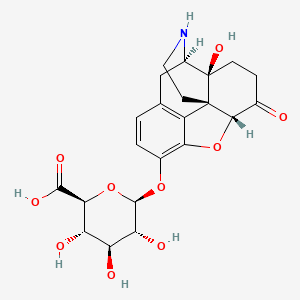
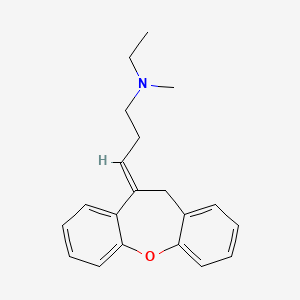
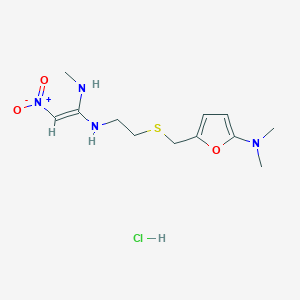

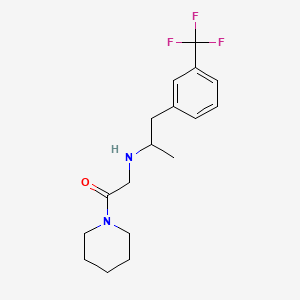
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
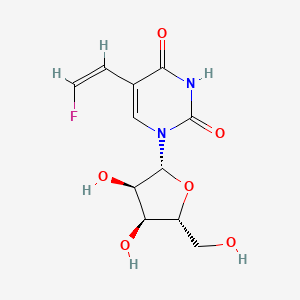
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)


